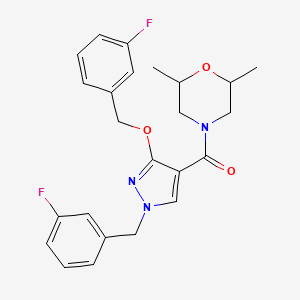
(2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone is a complex organic compound featuring a morpholine ring substituted with dimethyl groups, a pyrazole core, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced through nucleophilic substitution reactions, where the pyrazole core reacts with 3-fluorobenzyl halides in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the dimethylmorpholine reacts with a suitable leaving group on the pyrazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the fluorobenzyl groups, potentially leading to the formation of dihydropyrazole derivatives or defluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl positions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dihydropyrazole derivatives and defluorinated products.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl groups could enhance binding affinity to certain molecular targets, while the pyrazole core might interact with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylmorpholino)(1-(3-chlorobenzyl)-3-((3-chlorobenzyl)oxy)-1H-pyrazol-4-yl)methanone: Similar structure but with chlorobenzyl groups instead of fluorobenzyl groups.
(2,6-Dimethylmorpholino)(1-(3-methylbenzyl)-3-((3-methylbenzyl)oxy)-1H-pyrazol-4-yl)methanone: Similar structure but with methylbenzyl groups instead of fluorobenzyl groups.
Uniqueness
The presence of fluorobenzyl groups in (2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to similar compounds with different substituents. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O3/c1-16-11-28(12-17(2)32-16)24(30)22-14-29(13-18-5-3-7-20(25)9-18)27-23(22)31-15-19-6-4-8-21(26)10-19/h3-10,14,16-17H,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMUTKFMQBDTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














